(E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Description
(E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-28-19-18-26-16-11-24(12-17-26)21-27(20-23-9-13-25-14-10-23)15-5-8-22-6-3-2-4-7-22/h2-10,13-14,24H,11-12,15-21H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMPAGKVHYWHMD-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CC=CC2=CC=CC=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCC(CC1)CN(C/C=C/C2=CC=CC=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxyethyl group. The phenyl and pyridine groups are then attached through a series of coupling reactions. The final step involves the formation of the prop-2-en-1-amine linkage under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in receptor studies. Its ability to interact with specific receptors makes it useful in understanding receptor-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine
- (E)-N-[[1-(2-ethoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Uniqueness
Compared to similar compounds, (E)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine offers unique reactivity due to the presence of the methoxyethyl group. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
